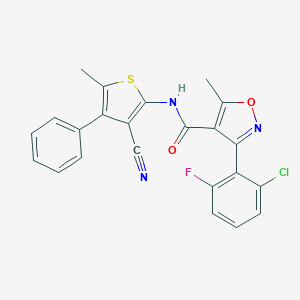![molecular formula C21H27N3O4S B260861 N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B260861.png)
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with the molecular formula C21H27N3O4S and a molecular weight of 417.5 g/mol. This compound is characterized by its unique structure, which includes a sulfonyl group, a secondary butylamino group, and an isobutyrylamino group attached to a benzamide core. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Preparation of 4-[(sec-butylamino)sulfonyl]phenylamine: This intermediate is synthesized by reacting 4-nitrophenylsulfonyl chloride with sec-butylamine under basic conditions.
Formation of 3-(isobutyrylamino)benzoic acid: This intermediate is prepared by reacting 3-aminobenzoic acid with isobutyryl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The secondary butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the secondary butylamino and isobutyrylamino groups enhance binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{4-[(methylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
- N~1~-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
- N~1~-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
Uniqueness
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the presence of the secondary butylamino group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different binding affinities and selectivities in biological systems, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C21H27N3O4S/c1-5-15(4)24-29(27,28)19-11-9-17(10-12-19)22-21(26)16-7-6-8-18(13-16)23-20(25)14(2)3/h6-15,24H,5H2,1-4H3,(H,22,26)(H,23,25) |
InChI Key |
UFDUZBRFIQCICA-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B260780.png)
![(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B260782.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B260783.png)
![1-methyl-2-[2-({[(methylamino)carbonyl]oxy}imino)-2-phenylethyl]-1H-imidazole](/img/structure/B260784.png)
![6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B260786.png)
![1-[3-(Morpholin-4-yl)propyl]-1-(naphthalen-1-ylmethyl)-3-phenylurea](/img/structure/B260787.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B260790.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B260792.png)


![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B260801.png)
![N'-[1-(3-propoxyphenyl)ethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B260803.png)
